molecular formula C26H27N5O2S B2971576 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide CAS No. 1203369-16-7

2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B2971576
CAS No.: 1203369-16-7
M. Wt: 473.6
InChI Key: PAQWPMZINPTXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[4,5-d]pyridazinone core substituted at position 7 with a phenyl group, at position 2 with a piperidinyl moiety, and an acetamide side chain linked to an N-phenethyl group. The piperidinyl group may enhance solubility and receptor binding compared to smaller heterocycles like pyrrolidinyl .

Properties

IUPAC Name

2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2S/c32-21(27-15-14-19-10-4-1-5-11-19)18-31-25(33)23-24(22(29-31)20-12-6-2-7-13-20)34-26(28-23)30-16-8-3-9-17-30/h1-2,4-7,10-13H,3,8-9,14-18H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQWPMZINPTXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Fusion with the pyridazine ring: The thiazole intermediate is then reacted with a hydrazine derivative to form the thiazolopyridazine core.

    Introduction of the piperidine moiety: The thiazolopyridazine core is further functionalized by reacting with piperidine under suitable conditions.

    Attachment of the phenethylacetamide group: Finally, the phenethylacetamide group is introduced through an amide coupling reaction using appropriate reagents such as carbodiimides or acyl chlorides.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Structural Features of Thiazolo[4,5-d]pyridazinone Derivatives

Compound Name / ID Position 7 Substituent Position 2 Substituent Acetamide Side Chain Molecular Weight Key Data (Purity/Retention Time) Evidence ID
Target Compound Phenyl Piperidin-1-yl N-Phenethyl ~490 (estimated) Not reported -
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5-yl]acetamide 2-Thienyl Methyl N-(4-Chlorophenyl) 428.87 Not reported
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide 4-Fluorophenyl Methyl N-(4-Chlorophenyl) 428.87 Not reported
Methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl)acetamido)benzoate Phenyl Pyrrolidin-1-yl Methyl benzoate 489.5 CAS 1105217-95-5
2-(7-(4-Fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl)-N-propylacetamide 4-Fluorophenyl Pyrrolidin-1-yl N-Propyl 415.5 CAS 1171612-56-8

Key Observations :

  • Position 7 : Phenyl (target) vs. fluorophenyl (enhanced electronegativity ) or thienyl (heteroaromatic ). Fluorophenyl groups may improve metabolic stability.
  • Position 2 : Piperidinyl (6-membered ring) in the target vs. pyrrolidinyl (5-membered, ) or methyl (simpler, ). Piperidine’s larger size could influence steric interactions in binding pockets.

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight : The target (~490) is heavier than fluorophenyl/pyrrolidinyl analogs (415–428), which may affect bioavailability.
  • Solubility: Piperidine’s basic nitrogen could improve aqueous solubility relative to pyrrolidine (lower pKa) or non-basic methyl groups .

Biological Activity

The compound 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide represents a novel addition to the class of thiazolo[4,5-d]pyridazin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of analgesia and anti-inflammation. The structural complexity of this compound, which includes a piperidine moiety and a thiazolo-pyridazin framework, suggests a multifaceted mechanism of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazolo[4,5-d]pyridazin core through cyclization reactions involving appropriate precursors. The final product is obtained through acylation with phenethylacetamide, which enhances its pharmacological profile.

Analgesic and Anti-inflammatory Properties

Research has indicated that compounds within the thiazolo[4,5-d]pyridazin class exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that derivatives containing similar structural motifs can effectively reduce pain and inflammation in various animal models.

  • In Vivo Studies :
    • Compounds similar to 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin) have been tested using models such as the "hot plate" and "acetic acid cramps" tests. These models demonstrated that the compounds significantly reduced pain responses compared to control groups .
  • Mechanism of Action :
    • The analgesic effect is hypothesized to involve inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response . This inhibition leads to decreased production of prostaglandins, thereby alleviating pain and inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Similar thiazolo derivatives have shown broad-spectrum antibacterial activity against various pathogens:

CompoundActivityMIC (μg/mL)
7-Phenyl-thiazolo derivativeAntibacterial50
Thiazolo-pyridazine derivativeAntitubercular50

These findings indicate potential use in treating infections, although further studies are necessary to confirm these effects for the specific compound .

Case Studies

Several studies have explored the biological activities of thiazolo derivatives:

  • Study on Thiazolo Derivatives :
    • A study published in 2015 synthesized a variety of thiazolo derivatives and evaluated their analgesic and anti-inflammatory effects. The results indicated that compounds with similar structures displayed significant efficacy in reducing inflammation and pain responses in animal models .
  • Antimicrobial Evaluation :
    • Another investigation focused on thiazolo-pyridazine derivatives demonstrated promising antibacterial activity against Mycobacterium smegmatis, suggesting that modifications to the thiazole structure can enhance antimicrobial potency .

Future Directions

Given the promising biological activities exhibited by 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide, future research should focus on:

  • Mechanistic Studies : Elucidating the precise biochemical pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to optimize potency and selectivity.
  • Clinical Trials : Conducting clinical studies to assess safety and efficacy in humans for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing thiazolo[4,5-d]pyridazine derivatives, and how can reaction conditions be optimized?

  • Methodology : The compound’s core structure can be synthesized via cyclocondensation reactions. For example, microwave-assisted synthesis in DMF with glacial acetic acid (3–4 drops) accelerates reaction kinetics compared to conventional heating, improving yields of thiazolo[4,5-d]pyrimidine analogs (Table 1, ). Multi-step synthesis (e.g., 11 steps for AZD8931 in ) requires careful optimization of intermediates, such as controlling stoichiometry and purification via column chromatography.

Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : Confirm piperidine and phenethyl substituents via 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine CH2_2 at δ 2.5–3.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C27_27H26_26N5_5O2_2S: calculated 508.18, observed 508.19).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (refer to analogs in ).

Q. What strategies ensure purity and quality control during synthesis?

  • Methodology :

  • HPLC-PDA : Monitor reaction progress using C18 columns (e.g., 90:10 acetonitrile/water mobile phase).
  • Impurity Profiling : Compare against reference standards (e.g., lists impurities like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-triazolo[4,3-a]pyridinone).
  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinases or GPCRs. Input the compound’s 3D structure (generated via PubChem data, ) and assess binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity).
  • QSAR Studies : Corlate substituent effects (e.g., piperidine vs. morpholine) with bioactivity using descriptors like logP and polar surface area ( ).

Q. What experimental designs address contradictions in synthetic yield data across literature reports?

  • Methodology :

  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, shows microwave vs. conventional heating yields (e.g., 75% vs. 60%).
  • Controlled Replicates : Perform triplicate reactions under identical conditions to identify outliers.
  • Epistemological Frameworks : Use Bruyne’s quadripolar model () to reconcile theoretical assumptions (e.g., reaction mechanism) with empirical data.

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced pharmacokinetics?

  • Methodology :

  • Bioisosteric Replacement : Substitute the thiazolo ring with oxadiazole () or modify the phenethyl group to fluorophenyl ().
  • ADME Screening : Assess metabolic stability using liver microsomes (e.g., t1/2_{1/2} > 30 min indicates suitability for in vivo studies).

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data in analogous compounds?

  • Methodology :

  • Meta-Analysis : Aggregate data from analogs (e.g., ’s thiazolo[5,4-d]pyrimidines) and apply statistical tools (ANOVA, p ≤ 0.05).
  • Mechanistic Studies : Use kinase inhibition assays (e.g., IC50_{50} profiling) to differentiate target-specific effects from off-target interactions.

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to pH 1–13, UV light, and oxidative stress (H2_2O2_2). Monitor degradation via LC-MS.
  • Plasma Stability Assays : Incubate in human plasma (37°C, 24 hrs) and quantify remaining compound using calibration curves.

Tables for Comparative Analysis

Synthetic Method ConditionsYield (%)Reference
Microwave-assistedDMF, glacial acetic acid, 150°C75
Conventional heatingDMF, reflux, 12 hrs60
Multi-step (AZD8931 route)11 steps, column chromatography2–5
Analytical Technique Key Data PointsApplication
1^1H NMRAromatic protons, piperidine CH2_2Substituent confirmation
HRMS[M+H]+^+ = 508.19Molecular weight validation
X-rayCrystal lattice parametersStereochemical resolution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.